molecular formula C18H29N5O4 B611626 Val-cit-PAB-OH CAS No. 159857-79-1

Val-cit-PAB-OH

カタログ番号: B611626
CAS番号: 159857-79-1
分子量: 379.5 g/mol
InChIキー: VEGGTWZUZGZKHY-GJZGRUSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-cit-PAB-OHは、ペプチド切断可能なADCリンカーです。その化学構造は、L-バリン(Val)、L-シトルリン(Cit)、およびp-アミノベンジルアルコール(PAB)部分で構成されています。このリンカーは、ADCにおける抗体と細胞毒性薬ペイロードの結合に重要な役割を果たしています。

科学的研究の応用

Val-cit-PAB-OH finds applications in various fields:

    Chemistry: As a versatile linker for ADCs.

    Biology: In targeted drug delivery systems.

    Medicine: For cancer therapy, where ADCs selectively deliver cytotoxic agents to tumor cells.

    Industry: In the development of novel ADC-based drugs.

作用機序

がん細胞上の標的抗原に結合すると、ADCは細胞内に取り込まれます。リソソームでは、カテプシンBがVal-cit結合を切断し、細胞毒性薬を放出します。この局所的な薬物放出により、標的以外の効果が最小限に抑えられます。

6. 類似の化合物との比較

Val-cit-PAB-OHは、カテプシンBによる特異的な切断によって際立っています。類似の化合物には、Val-Ala-PAB-OHやVal-Gly-PAB-OHなどの他のADCリンカーがありますが、切断機構が異なります。

生化学分析

Biochemical Properties

Val-cit-PAB-OH is primarily utilized as a linker in ADCs, where it is cleaved by cathepsin B, a protease highly expressed in cancer cells . The cleavage of this compound by cathepsin B releases the cytotoxic payload within the target cells. This interaction is highly specific, ensuring that the drug is released only in the presence of the enzyme, thereby reducing systemic toxicity . Additionally, this compound interacts with other enzymes such as carboxylesterase 1C, which can influence its stability and efficacy in systemic circulation .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. Upon internalization into the target cells, the compound is cleaved by cathepsin B, releasing the cytotoxic drug . This process leads to cell death, primarily through the disruption of cellular processes such as tubulin polymerization . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by delivering the cytotoxic payload specifically to cancer cells, thereby inhibiting their proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes of target cells . This cleavage releases the cytotoxic drug, which then binds to its target biomolecules, such as tubulin, inhibiting its polymerization and leading to cell death . Additionally, this compound can undergo extracellular hydrolysis by carboxylesterase 1C, which affects its stability and efficacy in systemic circulation . The compound’s ability to specifically target cancer cells while sparing healthy cells is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with minimal degradation over extended periods . The stability of the compound can be compromised in the presence of certain enzymes, such as carboxylesterase 1C, which can lead to premature release of the cytotoxic payload .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the cytotoxic payload to cancer cells, resulting in significant tumor regression . At higher doses, this compound can cause toxic effects, including myelosuppression and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cathepsin B and carboxylesterase 1C . The cleavage of this compound by cathepsin B releases the cytotoxic drug within the target cells, while extracellular hydrolysis by carboxylesterase 1C can affect its stability and efficacy . These interactions influence the metabolic flux and metabolite levels within the cells, contributing to the overall therapeutic outcome .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is internalized into target cells via endocytosis, where it is subsequently trafficked to the lysosomes for cleavage by cathepsin B . Additionally, this compound can interact with transporters and binding proteins that facilitate its distribution within the cells . The localization and accumulation of the compound within the target cells are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes of target cells . The compound contains targeting signals that direct it to the lysosomes, where it is cleaved by cathepsin B to release the cytotoxic payload . Post-translational modifications, such as glycosylation, can also influence the subcellular localization and activity of this compound . The precise localization of the compound within the lysosomes is essential for its function and therapeutic efficacy .

準備方法

合成経路: Val-cit-PAB-OHは、いくつかの経路で合成することができます。一般的なアプローチの1つは、固相ペプチド合成(SPPS)です。この方法では、

工業生産方法: this compoundの工業生産は、一般的に同様の原理に従いますが、大規模反応と精製プロセスを含む場合があります。高純度のthis compoundは、ADC開発に不可欠です。

化学反応の分析

カテプシンBによる切断: Val-cit-PAB-OHは、リソソームに存在する酵素であるカテプシンBによって特異的に切断されるように設計されています。ADCが標的細胞に内部移行されると、カテプシンBはVal-Cit結合を切断し、細胞毒性ペイロードを放出します。

試薬および条件: this compound合成に使用される一般的な試薬には、Fmoc保護アミノ酸、カップリング剤(例:HBTU、HATU)、および塩基(例:DIEA)が含まれます。精製には、HPLCまたは分取クロマトグラフィーが含まれます。

主要な生成物: this compound切断から生じる主要な生成物は、抗体-薬物複合体(ADC)そのものであり、抗体はthis compoundリンカーを介して細胞毒性薬に結合しています。

4. 科学研究の応用

This compoundは、さまざまな分野で応用されています。

    化学: ADCの汎用性の高いリンカーとして。

    生物学: 標的薬物送達システムにおいて。

    医学: ADCが細胞毒性薬を腫瘍細胞に選択的に送達するがん治療において。

    産業: 新規のADCベースの薬物の開発において。

類似化合物との比較

Val-cit-PAB-OH stands out due to its specific cleavage by cathepsin B. Similar compounds include other ADC linkers like Val-Ala-PAB-OH and Val-Gly-PAB-OH, but their cleavage mechanisms differ.

特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGTWZUZGZKHY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159857-79-1
Record name (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。